molecular formula C20H15Cl2NO5 B6126954 N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide

Numéro de catalogue B6126954
Poids moléculaire: 420.2 g/mol
Clé InChI: UJJWKCCBKSSYOV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide, commonly known as BDF 6108, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDF 6108 is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a crucial role in metabolic regulation and energy homeostasis.

Applications De Recherche Scientifique

BDF 6108 has been extensively studied for its potential therapeutic applications in various fields of medicine, including metabolic disorders, cardiovascular diseases, and cancer. PPARδ agonists have been shown to improve insulin sensitivity and glucose metabolism, making them a promising target for the treatment of type 2 diabetes. BDF 6108 has also been found to have cardioprotective effects, reducing inflammation and oxidative stress in the heart. Additionally, studies have shown that PPARδ agonists like BDF 6108 can inhibit the growth and proliferation of cancer cells, making them a potential treatment option for certain types of cancer.

Mécanisme D'action

BDF 6108 is a selective agonist for PPARδ, a nuclear receptor that regulates gene expression in response to ligand binding. When BDF 6108 binds to PPARδ, it induces a conformational change that allows it to form a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences in the promoter regions of target genes, leading to changes in gene expression.
Biochemical and Physiological Effects:
BDF 6108 has been found to have a variety of biochemical and physiological effects. In animal studies, BDF 6108 has been shown to improve glucose tolerance and insulin sensitivity, reduce inflammation and oxidative stress in the heart, and inhibit the growth and proliferation of cancer cells. Additionally, BDF 6108 has been found to increase fatty acid oxidation and reduce lipid accumulation in the liver.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BDF 6108 in lab experiments is its high selectivity for PPARδ, which allows for more specific targeting of this receptor compared to other PPAR agonists. However, one limitation is the potential for off-target effects, as PPARδ is also expressed in other tissues besides the target tissue. Additionally, the optimal dosage and administration route for BDF 6108 in animal models is still being investigated.

Orientations Futures

There are several potential future directions for research on BDF 6108. One area of interest is the development of more potent and selective PPARδ agonists that can be used to target specific tissues and diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for BDF 6108 in animal models, as well as its safety and efficacy in human clinical trials. Finally, research on the mechanisms underlying the cardioprotective and anti-cancer effects of BDF 6108 could lead to the development of new therapies for these conditions.

Méthodes De Synthèse

The synthesis of BDF 6108 involves several steps, starting with the reaction of 2,4-dichlorophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 1,3-benzodioxole-5-carboxaldehyde to form the benzodioxole intermediate. The final step involves the reaction of the benzodioxole intermediate with 2-furancarboxylic acid chloride to form BDF 6108.

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5/c21-13-2-5-16(15(22)8-13)25-10-14-3-6-18(28-14)20(24)23-9-12-1-4-17-19(7-12)27-11-26-17/h1-8H,9-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWKCCBKSSYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.